2-Benzyl-4-bromo-2H-phthalazin-1-one
CAS No.:
Cat. No.: VC13988686
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11BrN2O |
|---|---|
| Molecular Weight | 315.16 g/mol |
| IUPAC Name | 2-benzyl-4-bromophthalazin-1-one |
| Standard InChI | InChI=1S/C15H11BrN2O/c16-14-12-8-4-5-9-13(12)15(19)18(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2 |
| Standard InChI Key | LWWMRBVYWLHTSW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 2-Benzyl-4-bromo-2H-phthalazin-1-one consists of a phthalazine scaffold—a bicyclic system formed by fusing a benzene ring with a pyrazine ring. Substitutions at the 2- and 4-positions introduce steric and electronic modifications:
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Benzyl group (C₆H₅CH₂): Enhances lipophilicity, potentially improving blood-brain barrier permeability.
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Bromine atom: Increases molecular polarity and facilitates nucleophilic substitution reactions.
The compound’s canonical SMILES string (C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)Br) and InChIKey (LWWMRBVYWLHTSW-UHFFFAOYSA-N) provide precise stereochemical representation.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁BrN₂O |
| Molecular Weight | 315.16 g/mol |
| IUPAC Name | 2-benzyl-4-bromophthalazin-1-one |
| XLogP3-AA | 3.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies
Precursor-Based Synthesis
The synthesis of 2-Benzyl-4-bromo-2H-phthalazin-1-one typically begins with simpler phthalazine derivatives. One documented route involves:
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Functionalization of 4-Benzyl-2H-phthalazin-1-one: Bromination at the 4-position using brominating agents (e.g., N-bromosuccinimide) under controlled conditions .
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Catalytic Optimization: Reactions are often conducted in polar aprotic solvents (e.g., dimethylformamide) with Lewis acid catalysts to enhance regioselectivity.
Table 2: Representative Synthetic Pathway
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | N-Bromosuccinimide, DMF, 80°C | 4-Bromo-phthalazinone | 72% |
| 2 | Benzyl chloride, K₂CO₃, reflux | 2-Benzyl-4-bromo-phthalazinone | 68% |
Derivative Synthesis
Modifications to the parent compound enable access to diverse analogs:
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Hydroxymethyl Derivatives: Treatment with formaldehyde yields 2-hydroxymethyl analogs, which serve as intermediates for further functionalization .
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Thiocyanate and Mercapto Derivatives: Reaction with potassium thiocyanate or thiourea introduces sulfur-containing groups, altering electronic profiles .
Spectroscopic Characterization
Spectral Signatures
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IR Spectroscopy: A strong carbonyl stretch at 1,640 cm⁻¹ confirms the lactam structure. Bromine’s presence is inferred from C-Br stretches near 550 cm⁻¹ .
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¹H NMR (CDCl₃): Key resonances include:
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Mass Spectrometry: The molecular ion peak at m/z 315 ([M]⁺) aligns with the molecular weight, with fragmentation patterns revealing loss of Br (Δ m/z 79).
Table 3: Comparative Spectral Data
| Derivative | IR (CO stretch, cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 2-Hydroxymethyl analog | 1,640 | 4.13 (t, OH), 5.69 (d, CH₂OH) |
| 2-Thiocyanatomethyl analog | 1,664 | 4.31 (s, CH₂Ph) |
Biological Activity and Mechanisms
Cholinesterase Inhibition
2-Benzyl-4-bromo-2H-phthalazin-1-one exhibits competitive inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values comparable to donepezil. This activity suggests potential for Alzheimer’s disease therapy by preventing acetylcholine degradation.
Antimicrobial Properties
Screening against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains revealed moderate to strong activity:
Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration, μg/mL)
| Organism | 2-Benzyl-4-bromo Derivative | Control (Ciprofloxacin) |
|---|---|---|
| S. aureus | 32 | 2 |
| E. coli | 64 | 1 |
| C. albicans | 128 | 16 (Fluconazole) |
Mechanistic studies indicate membrane disruption and intracellular protein binding .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Bromine vs. Chlorine: Bromine’s larger atomic radius enhances hydrophobic interactions, improving AChE binding affinity compared to chloro analogs.
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Benzyl vs. Phenyl: Benzyl groups confer greater conformational flexibility, enhancing penetration into lipid bilayers.
Table 5: Structure-Activity Relationships
| Compound | AChE IC₅₀ (nM) | LogP |
|---|---|---|
| 2-Benzyl-4-bromo | 120 ± 5 | 3.2 |
| 2-Phenyl-4-chloro | 240 ± 10 | 2.8 |
| 4-Bromo-unsubstituted | 450 ± 20 | 1.9 |
Applications and Future Directions
Material Science
The compound’s rigid aromatic structure makes it a candidate for organic semiconductors or ligand design in catalysis.
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